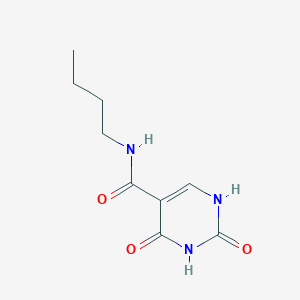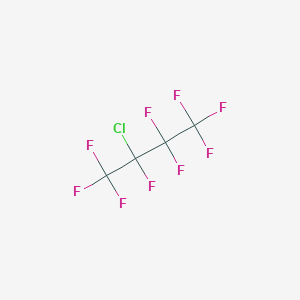
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane is a fluorinated organic compound with the molecular formula C4H2ClF9. It is a member of the class of compounds known as perfluoroalkyl chlorides, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone, along with a chlorine atom. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane typically involves the fluorination of a suitable precursor. One common method is the reaction of a chlorinated butane derivative with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. The precursor compound, often a chlorinated butane, is introduced into a reactor where it reacts with fluorine gas. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
化学反応の分析
Types of Reactions
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine atom with a hydroxyl group, forming a fluorinated alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Major Products Formed
Fluorinated Alcohols: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through oxidation reactions.
科学的研究の応用
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane has several applications in scientific research and industry:
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including their potential use as imaging agents in medical diagnostics.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability. The compound’s resistance to degradation and high thermal stability make it an effective agent in various chemical processes.
類似化合物との比較
Similar Compounds
1-Chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane: Similar in structure but differs in the position of the chlorine atom.
2-Chloro-1,1,1,3,4,4,4-heptafluorobutane: Contains fewer fluorine atoms, resulting in different chemical properties.
Uniqueness
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable chemical agents.
特性
IUPAC Name |
2-chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF9/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGTOSZLZZTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535671 |
Source


|
| Record name | 2-Chloroperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-47-7 |
Source


|
| Record name | 2-Chloroperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
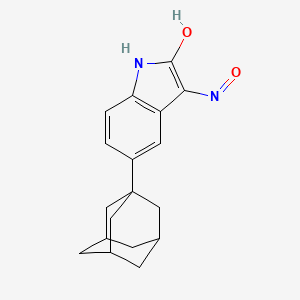

![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
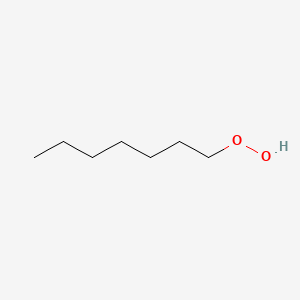
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
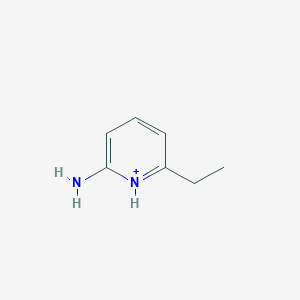

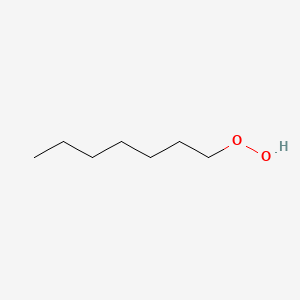
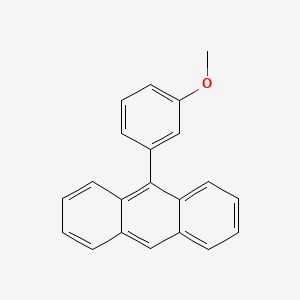
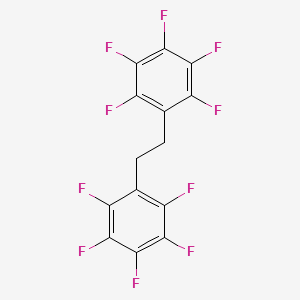
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
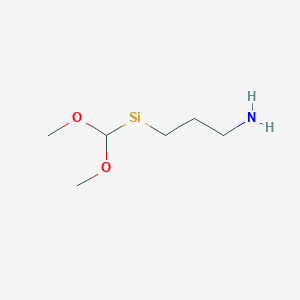
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
